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Compound of Interest

Compound Name: L-(~2~H_3_)Methionine

Cat. No.: B140023 Get

Intended for: Researchers, scientists, and drug development professionals utilizing stable isotope-labeled compounds.

Abstract: This technical guide provides a comprehensive framework for understanding and quantifying the isotopic purity of L-(²H₃)Methionine. As a c

and as an internal standard in mass spectrometry-based quantification, the precise characterization of its isotopic enrichment is paramount for data in

principles of isotopic labeling, provides detailed, field-proven methodologies for determination by Nuclear Magnetic Resonance (NMR) Spectroscopy 

scientific rationale behind the analytical choices. The protocols are designed to be self-validating, ensuring the highest degree of confidence in the an

Foundational Principles: Defining Isotopic Purity
L-(²H₃)Methionine is a stable isotope-labeled (SIL) analogue of the essential amino acid L-Methionine, where the three hydrogen atoms of the termina

deuterium (²H). The utility of this molecule is directly proportional to its isotopic purity. Two key terms must be understood:

Isotopic Enrichment (Atom % D): This refers to the percentage of deuterium atoms at the specified labeled positions. For L-(²H₃)Methionine, a state

on average, 98% of the isotopes at the methyl position are deuterium, and 2% are protium (¹H).

Species Abundance: This describes the percentage of molecules that have a specific isotopic composition. Due to the statistical nature of isotopic i

a mixture of isotopologues: primarily the desired CD₃ species, but also smaller amounts of CD₂H, CDH₂, and CH₃ species.

High isotopic purity is crucial to minimize analytical interference from unlabeled or partially labeled species, which can compromise the accuracy of tra

The Analytical Imperative: A Dual-Methodology Approach
To ensure the highest level of scientific integrity, a dual-methodology approach employing both NMR and MS is recommended. This strategy provides

protons at the site of labeling, while MS analyzes the mass distribution of the entire molecule. This combination allows for a comprehensive assessme

integrity of the compound.

The logical workflow for this analysis is a two-pronged, confirmatory process.
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Caption: Dual-methodology workflow for purity assessment.

Methodology I: Quantitative ¹H NMR Spectroscopy
Quantitative ¹H NMR (qNMR) offers a direct, non-destructive method to determine isotopic purity by quantifying the residual, non-deuterated methyl g

the residual S-CH₃ signal to the integral of a certified internal standard or, alternatively, to the integrals of other non-labeled protons within the methion

Causality in Experimental Design
Choice of Solvent: Deuterium oxide (D₂O) is the required solvent to eliminate overwhelming signals from ¹H₂O.

Internal Standard (IS): A certified internal standard (e.g., maleic acid, DSS) with a known concentration and non-overlapping signals is used for abs

against which the residual S-CH₃ signal is measured.

Quantitative Parameters: A long relaxation delay (D1, typically 5-7 times the longest T₁ relaxation time) is critical to ensure complete magnetization

signal integrals directly proportional to the number of nuclei.[2] A 90° pulse width is often used to maximize the signal in a single scan.

Step-by-Step Experimental Protocol: ¹H NMR
Sample Preparation:

Accurately weigh approximately 5-10 mg of L-(²H₃)Methionine and a similar, precisely known mass of a suitable internal standard into an NMR tu

Add ~0.6-0.7 mL of D₂O (99.9% D).

Vortex the tube until both solids are fully dissolved.[3]

Instrument Setup & Acquisition:

Use a high-field NMR spectrometer (≥400 MHz).
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Tune and shim the probe for optimal homogeneity.

Set the following acquisition parameters:

Pulse Angle: 90°

Relaxation Delay (D1): 60 seconds (ensures full relaxation for quantitative accuracy).

Acquisition Time (AT): ≥ 3 seconds.

Number of Scans (NS): ≥ 16 (for good signal-to-noise ratio).

Data Processing and Analysis:

Apply Fourier transformation to the Free Induction Decay (FID).

Perform phase and baseline correction on the resulting spectrum.

Identify the key signals based on known chemical shifts for L-Methionine in D₂O:[4][5]

α-CH: ~3.85 ppm (triplet)

γ-CH₂: ~2.63 ppm (triplet)

β-CH₂: ~2.15 ppm (multiplet)

Residual S-CH₃: ~2.12 ppm (singlet)

Carefully integrate the signal for the residual S-CH₃ protons and the signals for the non-labeled methionine protons (e.g., the α-CH proton).

Calculation of Isotopic Purity:

The isotopic purity (in atom % D) is calculated based on the relative integrals. When using the internal α-CH proton as a reference:

Integral_CH₃_theoretical = Integral_αCH * 3 (since there is one α-proton and there should be three methyl protons).

Integral_CH₃_observed = Integral of the residual S-CH₃ signal at ~2.12 ppm.

% ¹H = (Integral_CH₃_observed / Integral_CH₃_theoretical) * 100

Isotopic Purity (Atom % D) = 100 - % ¹H

Methodology II: High-Resolution Mass Spectrometry
Mass spectrometry distinguishes molecules based on their mass-to-charge ratio (m/z). It is exceptionally sensitive and provides the mass distribution 

calculation of isotopic enrichment.

Causality in Experimental Design
High-Resolution MS: Instruments like Time-of-Flight (TOF) or Orbitrap are essential. Their high mass accuracy allows for the clear resolution of the

isobaric interferences and from its own natural abundance ¹³C and ³⁴S isotopologues.

Soft Ionization: Electrospray Ionization (ESI) is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺ with minimal

molecule for analysis.

Data Deconvolution: The observed isotopic pattern is a convolution of the distribution from the deuterium label and the natural isotopic abundance 

calculation must deconvolve these two factors to isolate the contribution from the deuterium label.[6]

Step-by-Step Experimental Protocol: LC-MS
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Mass Calculation:

Monoisotopic Mass of L-Methionine (C₅H₁₁NO₂S): 149.0510 Da.[7]

Monoisotopic Mass of L-(²H₃)Methionine (C₅H₈D₃NO₂S): 152.0697 Da.

Expected [M+H]⁺ ion: 153.0770 m/z.

Sample Preparation:

Prepare a dilute solution of L-(²H₃)Methionine (~1-10 µg/mL) in a suitable solvent for LC-MS, such as 50:50 water:acetonitrile with 0.1% formic a

ESI.

Instrument Setup & Acquisition:

Infuse the sample directly or inject via an LC system into a high-resolution mass spectrometer.

Operate the instrument in positive-ion ESI mode.

Acquire data in full-scan mode over a mass range that includes the expected m/z of the labeled compound (e.g., m/z 145-160). Ensure the resol

Data Processing and Analysis:

Extract the mass spectrum for the L-(²H₃)Methionine ion.

Identify the isotopic cluster, which will include peaks corresponding to the different isotopologues (d₃, d₂, d₁, d₀) and their natural abundance cou

Measure the intensity (peak area or height) for each peak in the cluster.

Calculation of Isotopic Enrichment:

Step 1: Correction for Natural Abundance. The intensity of the M+1 peak (e.g., d₃+1) is not solely from the d₂ species; it also contains contributio

species. These theoretical contributions must be calculated and subtracted. Specialized software can automate this deconvolution.[6]

Step 2: Calculate Relative Abundance. After correction, the relative abundance of each deuterated species (I_d₀, I_d₁, I_d₂, I_d₃) is determined.

Total Intensity (I_total) = I_d₀ + I_d₁ + I_d₂ + I_d₃

Step 3: Calculate Atom % D.

Isotopic Enrichment (Atom % D) = [ ( (1I_d₁) + (2I_d₂) + (3*I_d₃) ) / (3 * I_total) ] * 100

Data Summary and Interpretation
The results from both NMR and MS should be tabulated for clear comparison and reporting. The agreement between the two orthogonal methods pro

reported isotopic purity value.

Parameter Analytical Method Typical Specification Resu

Isotopic Purity ¹H NMR Spectroscopy ≥ 98 Atom % D [Inser

Isotopic Enrichment Mass Spectrometry ≥ 98 Atom % D [Inser

Chemical Purity HPLC-UV / NMR ≥ 98% [Inser

Structure Verified NMR / MS Conforms [Yes/N

Regulatory and Quality Context
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While the United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.) may not have specific monographs for L-(²H₃)Methionine, the

pharmaceutical development falls under general chapters on identity, purity, and assay.[8][9] The presented methodologies (qNMR and HR-MS) are c

identity and purity of stable isotope-labeled compounds, providing the rigorous data required to meet regulatory expectations for well-characterized m
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While

we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Tea

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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